molecular formula C15H15ClN2O3S B5811902 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide

Numéro de catalogue B5811902
Poids moléculaire: 338.8 g/mol
Clé InChI: ZOWCYGBCMFWRCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, commonly known as CGP-7930, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This chemical compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mécanisme D'action

CGP-7930 acts as a competitive antagonist of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, CGP-7930 inhibits the downstream signaling pathways that are involved in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. This leads to a reduction in the excessive glutamatergic neurotransmission that is associated with various neurological and psychiatric disorders.
Biochemical and physiological effects:
CGP-7930 has been shown to have several biochemical and physiological effects. It can reduce the release of glutamate and other neurotransmitters, inhibit the activation of intracellular signaling pathways, and modulate the expression of various genes that are involved in synaptic plasticity and neuronal survival. CGP-7930 can also improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behavior in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

CGP-7930 has several advantages and limitations for lab experiments. It is a potent and selective antagonist of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide, which makes it a valuable pharmacological tool for studying the role of this receptor in various physiological and pathological processes. However, its lipophilicity and poor solubility in aqueous solutions can limit its bioavailability and pharmacokinetic properties. CGP-7930 also has a relatively short half-life, which requires frequent dosing in in vivo experiments.

Orientations Futures

CGP-7930 has several potential future directions for research. It can be used to investigate the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide in the development and progression of various neurological and psychiatric disorders. CGP-7930 can also be used as a lead compound for the development of novel N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide antagonists with improved pharmacokinetic properties and therapeutic efficacy. Furthermore, CGP-7930 can be used in combination with other drugs or therapies to enhance their therapeutic effects.

Méthodes De Synthèse

The synthesis of CGP-7930 involves a series of chemical reactions. The starting material for the synthesis is N-methyl-N-phenylglycinamide, which is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to obtain N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

CGP-7930 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, addiction, and pain. It has been shown to modulate the glutamatergic neurotransmission system, which is involved in the pathophysiology of these disorders. CGP-7930 has also been used as a pharmacological tool to study the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide in various physiological and pathological processes.

Propriétés

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-17-15(19)11-18(13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWCYGBCMFWRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N-methyl-N~2~-phenylglycinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.